4-Bromo-N,N-bis(2-bromoethyl)aniline

Catalog No.
S6584906
CAS No.
259223-06-8
M.F
C10H12Br3N
M. Wt
385.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N,N-bis(2-bromoethyl)aniline

CAS Number

259223-06-8

Product Name

4-Bromo-N,N-bis(2-bromoethyl)aniline

IUPAC Name

4-bromo-N,N-bis(2-bromoethyl)aniline

Molecular Formula

C10H12Br3N

Molecular Weight

385.92 g/mol

InChI

InChI=1S/C10H12Br3N/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2

InChI Key

YNRKEEATTQPNTH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCBr)CCBr)Br

Canonical SMILES

C1=CC(=CC=C1N(CCBr)CCBr)Br

4-Bromo-N,N-bis(2-bromoethyl)aniline is a chemical compound with the molecular formula C10H12Br3N\text{C}_{10}\text{H}_{12}\text{Br}_{3}\text{N} and a molecular weight of approximately 385.92 g/mol. It features a bromine atom attached to the para position of the aniline structure, along with two bromoethyl groups attached to the nitrogen atom of the aniline. This compound is characterized by its unique structure, which includes multiple bromine substituents, making it a subject of interest in various chemical and biological studies .

Typical of aromatic amines and bromoalkyl derivatives. Some notable reactions include:

  • Nucleophilic Substitution: The bromoethyl groups can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can participate in further electrophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Cross-Coupling Reactions: This compound can be involved in palladium-catalyzed cross-coupling reactions, where it acts as a coupling partner for forming carbon-carbon bonds with other aryl or vinyl halides .

Synthesis of 4-Bromo-N,N-bis(2-bromoethyl)aniline typically involves the following steps:

  • Bromination of Aniline: Starting with aniline, bromination can be performed using bromine or brominating agents to introduce a bromine atom at the para position.
  • Alkylation: The nitrogen atom in aniline can then be alkylated using 2-bromoethanol or similar reagents to introduce the bromoethyl groups. This step may require a base such as sodium hydroxide to facilitate the reaction.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain pure 4-Bromo-N,N-bis(2-bromoethyl)aniline .

4-Bromo-N,N-bis(2-bromoethyl)aniline has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or cancer.
  • Material Science: Its unique properties could be utilized in developing new materials, especially in polymer chemistry where brominated compounds often enhance thermal stability and flame retardancy.
  • Research: This compound can be used in chemical research for studying reaction mechanisms involving halogenated compounds .

Several compounds share structural similarities with 4-Bromo-N,N-bis(2-bromoethyl)aniline, including:

  • N,N-bis(2-bromoethyl)aniline - Lacks the para-bromine but shares similar alkylation patterns.
  • 4-Bromo-N,N-dimethylaniline - Contains dimethyl groups instead of bromoethyls, affecting solubility and reactivity.
  • N,N-bis(2-chloroethyl)aniline - Similar structure but features chlorine instead of bromine, which may alter biological activity.

Comparison Table

Compound NameStructure FeaturesUnique Properties
4-Bromo-N,N-bis(2-bromoethyl)anilinePara-bromine, two bromoethyl groupsHigh lipophilicity due to multiple bromines
N,N-bis(2-bromoethyl)anilineNo para substitutionLess reactive than its brominated counterpart
4-Bromo-N,N-dimethylanilineDimethyl groups instead of bromoethylsDifferent solubility characteristics
N,N-bis(2-chloroethyl)anilineChlorine instead of brominePotentially lower reactivity due to electronegativity

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

384.84994 g/mol

Monoisotopic Mass

382.85199 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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